molecular formula C27H26O18 B1232355 luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] CAS No. 96400-45-2

luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Cat. No. B1232355
CAS RN: 96400-45-2
M. Wt: 638.5 g/mol
InChI Key: PBBVWJQPAZYQDB-DBFWEQBMSA-N
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Description

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is a type of flavonoid compound that has garnered interest for its presence in various plants and potential implications in various biological processes. Notably, it has been identified in species such as Secale cereale (rye), where it exists alongside other structurally related compounds and plays roles in plant physiology and interactions with the environment (Schulz, Strack, Weissenböck, Markham, Dellamonica, & Chopin, 1985).

Synthesis Analysis

The synthesis of luteolin glucuronides, including luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide], involves specific enzymatic processes within plants. These compounds are synthesized through the action of UDP-glucuronosyltransferases (UGTs), which facilitate the attachment of glucuronic acid to luteolin, a process critical for the solubility and biological activity of these compounds in plant systems. The synthesis pathway is highlighted by the conversion of luteolin to its glucuronide forms, showcasing the complex biochemical mechanisms plants utilize to produce these bioactive flavonoids (Wu, Liu, Han, Zhou, Yu, Wei, Liu, & Tang, 2015).

Scientific Research Applications

1. Neuroprotection in Cerebral Ischemic Injury

  • Summary of Application: LGU has been found to have a neuroprotective effect in cerebral ischemic injury. It was investigated in an oxygen glucose deprivation (OGD) model and a middle cerebral artery occlusion (MCAO) rat model .
  • Methods of Application: In vitro, LGU was found to improve the OGD-induced decrease in neuronal viability and increase in neuronal death. It was also found to inhibit OGD-induced intracellular Ca2+ overload, ATP depletion, and mitochondrial membrane potential (MMP) decrease .
  • Results: LGU significantly inhibited the OGD-induced increase in expressions of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL). In vivo, LGU was proven to protect the cerebral ischemia in a rat MCAO model, as shown by improved neurological deficit scores, infarction volume rate, and brain water content rate .

2. Inhibition of Cellular Energy Production

  • Summary of Application: Luteolin-7-O-β-d-glucoside (LUT-7G) has been found to inhibit cellular energy production interacting with hexokinase 2 (HEK2) in keratinocytes .
  • Methods of Application: Observations on energy metabolism changes of differentiating cells led to a complete metabolomics analysis using human primary keratinocytes treated with LUT-7G .
  • Results: LUT-7G was found to not only impair the nuclear translocation of STAT3, but it also blocks the energy metabolism pathway, depressing the glycolytic and Krebs pathway by the inhibition of hexokinase 2 activity .

3. Antioxidant Activity

  • Summary of Application: Luteolin glycosides, including LGU, have been found to have antioxidant activity. The 3’,4’-dihydroxy arrangement plays a key role for the antioxidant activity of luteolin .
  • Methods of Application: An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .
  • Results: The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside (931.2 μM) .

4. Anti-Carcinogenic Activity

  • Summary of Application: Luteolin is able to block activation of carcinogens, increase carcinogen detoxification, and stimulate error-free DNA repair .
  • Methods of Application: This application is based on the inherent properties of luteolin and its glycosides, including LGU .
  • Results: While the specific results for LGU are not detailed, the anti-carcinogenic activity of luteolin suggests potential benefits .

5. Treatment of Coronary Heart Disease, Angina Pectoris, Cerebral Infarction

  • Summary of Application: LGU, a major active flavonoid glycoside compound extracted from Ixeris sonchifolia (Bge.) Hance, is used in traditional Chinese medicine for the treatment of coronary heart disease, angina pectoris, and cerebral infarction .
  • Results: While specific results are not detailed, the use of LGU in traditional Chinese medicine suggests potential benefits in the treatment of these conditions .

6. Inflammatory and Proliferative Diseases Treatment

  • Summary of Application: Luteolin-7-O-β-d-glucoside (LUT-7G) has been found to induce the keratinocyte differentiation process in vitro. This flavonoid is able to counteract the proliferative effects of IL-22/IL6 pathway by the inhibition of STAT3 activity also in vivo in a psoriatic mouse model .
  • Methods of Application: Observations on energy metabolism changes of differentiating cells led to a complete metabolomics analysis using human primary keratinocytes treated with LUT-7G .
  • Results: LUT-7G is not only able to impair the nuclear translocation of STAT3, but it also blocks the energy metabolism pathway, depressing the glycolytic and Krebs pathway by the inhibition of hexokinase 2 activity .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVWJQPAZYQDB-DBFWEQBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 2
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 3
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 4
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 5
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]
Reactant of Route 6
luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]

Citations

For This Compound
4
Citations
J Feng, B Xu, D Ma, Z Hao, Y Jia, C Wang… - Food Research …, 2022 - Elsevier
Phenolic antioxidants are phytochemical components in wheat grains that provide a variety of potential health benefits. The metabolites and antioxidant activity of fresh, mature, and heat…
Number of citations: 14 www.sciencedirect.com
J Liu, M Wang, Y Zhao, K Cao, L He, X Hao… - Plant Physiology and …, 2023 - Elsevier
Caucasian clover (Trifolium ambiguum) is a perennial rooted and tillering leguminous forage with strong adaptability, outstanding stress tolerance and other preferable traits. However, …
Number of citations: 3 www.sciencedirect.com
J Zi, J Barker, Y Zi, HJ MacIsaac, K Harshaw… - Available at SSRN … - papers.ssrn.com
Cyanobacterial blooms, often dominated by Microcystis aeruginosa, are capable of producing estrogenic effects. It is important to identify specific estrogenic compounds produced by …
Number of citations: 0 papers.ssrn.com
DL McGehee - 2018 - search.proquest.com
Environmental stress can change the metabolic profile of plants. Some metabolites produced by plants are pharmaceutically active and used to treat conditions like inflammation and …
Number of citations: 0 search.proquest.com

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